

## Spectroscopic Data Interpretation for (E)-Piperolein A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **(E)-Piperolein A**, a naturally occurring piperamide found in plants of the Piper genus. The interpretation of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data is crucial for the structural elucidation and purity assessment of this and similar bioactive compounds.

#### **Spectroscopic Data Summary**

The structural characterization of **(E)-Piperolein A** is achieved through the combined analysis of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is a compilation from publicly available spectral databases and scientific literature on piper amides.

#### Table 1: LC-MS Data for (E)-Piperolein A



Parameter	Value	Source
Molecular Formula	C19H25NO3	PubChem[1], HMDB[2]
Molecular Weight	315.41 g/mol	PubChem[1]
Ionization Mode	Positive Electrospray Ionization (ESI)	PubChem[1]
Precursor Ion [M+H]+	316.1907	PubChem[1]
Major MS/MS Fragments	135.0436, 112.0753, 173.096, 203.1058	PubChem[1]

## Table 2: <sup>1</sup>H NMR Spectroscopic Data for (E)-Piperolein A (400 MHz, CDCl<sub>3</sub>)

Note: The following data is compiled by interpreting spectra of **(E)-Piperolein A** and closely related piper amides. Chemical shifts ( $\delta$ ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).



Position	δ (ppm)	Multiplicity	J (Hz)
2	2.25	t	7.5
3	1.65	m	
4	1.50	m	
5	2.15	q	7.0
6	6.05	dt	15.5, 7.0
7	6.20	d	15.5
2'	6.75	d	8.0
5'	6.70	d	1.5
6'	6.65	dd	8.0, 1.5
O-CH <sub>2</sub> -O	5.92	S	
α (piperidine)	3.50	t	5.5
β (piperidine)	1.60	m	
y (piperidine)	1.55	m	

# Table 3: <sup>13</sup>C NMR Spectroscopic Data for (E)-Piperolein A (100 MHz, CDCl<sub>3</sub>)

Note: The following data is compiled by interpreting spectra of **(E)-Piperolein A** and closely related piper amides.



Position	δ (ppm)
1 (C=O)	172.5
2	35.5
3	25.0
4	29.0
5	32.5
6	128.5
7	130.0
1'	132.0
2'	108.0
3'	147.8
4'	146.5
5'	105.5
6'	120.5
O-CH <sub>2</sub> -O	101.0
α (piperidine)	43.0, 47.0
β (piperidine)	26.5, 25.5
γ (piperidine)	24.5

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of **(E)-Piperolein A**.

### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is a common



setup for the analysis of piper amides.[3][4][5][6]

- Sample Preparation: A stock solution of **(E)-Piperolein A** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is typically used.[3]
  - Mobile Phase: A gradient elution is often employed using water with 0.1% formic acid
     (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]
  - Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
  - Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[3]
  - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
  - Ionization Mode: ESI in positive ion mode.
  - Capillary Voltage: 3.5-4.5 kV.
  - Drying Gas (N<sub>2</sub>): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
  - Nebulizer Pressure: 30-50 psi.
  - Fragmentor Voltage: 100-150 V.
  - Mass Range: m/z 50-500 for MS scans and targeted MS/MS analysis of the precursor ion.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR experiments are essential for the unambiguous structural elucidation of **(E)-Piperolein A**.



- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
   mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- 1D NMR Experiments:
  - ¹H NMR: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
  - <sup>13</sup>C NMR: Proton-decoupled carbon spectra are acquired to identify the number and types of carbon atoms. DEPTq, DEPT-135, and DEPT-90 experiments can be used to differentiate between methyl, methylene, methine, and quaternary carbons.
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry, particularly the (E)-configuration of the double bond, by observing through-space correlations between protons.

#### **Visualizations**

#### **Workflow for Spectroscopic Data Interpretation**

The following diagram illustrates the logical workflow from sample to structure elucidation for a natural product like **(E)-Piperolein A**.



Figure 1. Workflow for the spectroscopic data interpretation of (E)-Piperolein A.

## **Hypothetical Anti-Inflammatory Signaling Pathway**

Figure 2. Hypothetical anti-inflammatory signaling pathway modulated by **(E)-Piperolein A**.

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